Di(2-hexyloxyethyl) adipate

Description

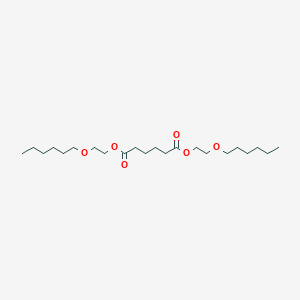

Structure

2D Structure

Properties

CAS No. |

110-32-7 |

|---|---|

Molecular Formula |

C22H42O6 |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

bis(2-hexoxyethyl) hexanedioate |

InChI |

InChI=1S/C22H42O6/c1-3-5-7-11-15-25-17-19-27-21(23)13-9-10-14-22(24)28-20-18-26-16-12-8-6-4-2/h3-20H2,1-2H3 |

InChI Key |

BUOCZPSVAWQIOT-UHFFFAOYSA-N |

SMILES |

CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |

Canonical SMILES |

CCCCCCOCCOC(=O)CCCCC(=O)OCCOCCCCCC |

Other CAS No. |

110-32-7 |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of Di 2 Hexyloxyethyl Adipate

Conventional Esterification Pathways for Adipate (B1204190) Esters

The foundational methods for producing adipate esters, including Di(2-hexyloxyethyl) adipate, involve direct esterification and transesterification. These techniques are widely practiced in the chemical industry for the synthesis of a variety of esters.

Acid-Catalyzed Esterification Approaches

The most common method for synthesizing adipate esters is the direct esterification of adipic acid with the corresponding alcohol, in this case, 2-hexyloxyethanol. This reaction is typically catalyzed by a strong acid. The general reaction is as follows:

Adipic Acid + 2 (2-hexyloxyethanol) ⇌ this compound + 2 H₂O

This equilibrium reaction is governed by Le Chatelier's principle, where the removal of water drives the reaction towards the formation of the diester. unimi.it

Commonly used acid catalysts include sulfuric acid and para-toluenesulfonic acid. nih.gov For instance, the preparation of Di(2-ethylhexyl) adipate (DEHA) is achieved by reacting adipic acid with 2-ethylhexanol in the presence of such catalysts. nih.gov A similar approach would be employed for this compound. The process generally involves heating the reactants to reflux. unimi.it

The mechanism of acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the ester.

To achieve high conversion rates, an excess of one of the reactants, typically the alcohol, is often used to shift the equilibrium towards the product side. sphinxsai.com The reaction temperature is a critical parameter, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can lead to side reactions.

| Parameter | Typical Range/Value | Rationale |

|---|---|---|

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid | Provides the necessary protonation of the carboxylic acid to initiate the reaction. |

| Molar Ratio (Alcohol:Acid) | 2:1 to 10:1 | An excess of alcohol shifts the reaction equilibrium towards the ester product. mdpi.com |

| Temperature | 100-180 °C | Increases reaction rate; the specific temperature depends on the boiling points of the reactants and the desired reaction time. |

| Reaction Time | Several hours | Sufficient time is required to reach equilibrium or desired conversion. |

Transesterification Processes for this compound Precursors

An alternative to direct esterification is transesterification, which involves the reaction of a diester of adipic acid (like dimethyl adipate or diethyl adipate) with 2-hexyloxyethanol. This method is particularly useful when the starting alcohol is sensitive to acidic conditions or when a cleaner reaction profile is desired. The general reaction is:

Dimethyl adipate + 2 (2-hexyloxyethanol) ⇌ this compound + 2 Methanol

This process is also an equilibrium reaction, and the removal of the lower-boiling alcohol (e.g., methanol) is crucial for driving the reaction to completion. Transesterification can be catalyzed by both acids and bases, as well as by specific metal compounds. For instance, the synthesis of diisooctyl adipate has been achieved through an ester-exchange method using dimethyl adipate and isooctanol with a titanium adipate catalyst. nih.gov

The mechanism of acid-catalyzed transesterification is similar to that of direct esterification, involving protonation of the carbonyl oxygen. In base-catalyzed transesterification, a strong base deprotonates the alcohol to form a more potent nucleophile (an alkoxide), which then attacks the carbonyl carbon of the ester.

| Feature | Direct Esterification | Transesterification |

|---|---|---|

| Starting Materials | Adipic acid and 2-hexyloxyethanol | Dimethyl/diethyl adipate and 2-hexyloxyethanol |

| Byproduct | Water | Methanol/ethanol |

| Catalysts | Strong acids (e.g., H₂SO₄, p-TSA) | Acids, bases, or organometallic compounds (e.g., titanates) nih.gov |

| Reaction Conditions | Typically requires higher temperatures and efficient water removal. | Can often be carried out under milder conditions. |

Advanced Catalytic Systems for this compound Synthesis

Recent research has focused on developing more efficient and environmentally friendly catalytic systems for adipate ester synthesis. These advanced systems aim to overcome the limitations of conventional methods, such as corrosion, catalyst separation, and the generation of waste.

Heterogeneous Catalysis in Adipate Esterification

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and reduced corrosion problems. For the synthesis of adipate esters, various solid acid catalysts have been investigated.

One example is the use of ion-exchange resins like Amberlyst 15 for the esterification of adipic acid with methanol. sphinxsai.com Such catalysts possess sulfonic acid groups that provide the necessary acidic sites for the reaction. The reaction rate in these systems is influenced by factors such as temperature, the molar ratio of reactants, and catalyst loading. sphinxsai.com

Another approach involves the use of ionic liquids as catalysts. mdpi.com For the synthesis of dialkyl adipates, acidic ionic liquids have been shown to be effective catalysts and solvents, leading to high yields and selectivities under mild conditions. mdpi.com A key advantage is the formation of a two-phase system, where the ester product is immiscible with the ionic liquid, which drives the equilibrium towards product formation and simplifies product isolation. mdpi.com

Metal-Organic Frameworks (MOFs) as Catalysts in Adipate Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of catalytically active metal sites make them promising candidates for various catalytic applications, including esterification.

While specific applications of MOFs for the synthesis of this compound are not yet reported, their potential can be inferred from their successful use in other esterification reactions. For instance, di-n-butyl adipate has been synthesized with a high yield using MOFs as a catalyst. mdpi.com MOFs can act as Lewis acid catalysts, with the metal nodes providing the active sites for the reaction. The synthesis of zinc adipate MOFs has been demonstrated, showcasing the compatibility of adipic acid as a linker in MOF structures. researchgate.net The use of MOFs could offer a recyclable and highly active catalytic system for adipate ester production.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of adipate esters to develop more sustainable processes. This includes the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions.

A significant advancement in this area is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B, have been successfully employed for the synthesis of Di(2-ethylhexyl) adipate. biorxiv.org Enzymatic esterification offers several advantages, including high selectivity, mild reaction conditions (often at or near room temperature), and the avoidance of harsh acidic or basic catalysts. biorxiv.orggoogle.com This method can lead to nearly 100% conversion to the desired product under optimized conditions, such as carrying out the reaction under reduced pressure to remove the water byproduct. biorxiv.org

Enzymatic Synthesis and Biocatalytic Routes to Adipate Esters

The enzymatic synthesis of adipate esters, including analogs of this compound, represents a significant advancement toward greener and more sustainable chemical production. Biocatalytic routes, leveraging the specificity and efficiency of enzymes, offer an alternative to traditional chemical synthesis, which often requires harsh reaction conditions and can generate undesirable byproducts. These enzymatic methods are primarily centered around the use of lipases for esterification and the microbial biosynthesis of essential precursors like adipic acid.

Lipase-Catalyzed Esterification for Adipate Analogs

Immobilized lipases are frequently chosen as biocatalysts to facilitate the esterification of adipic acid with various alcohols. researchgate.netgoogle.com Among the most effective and widely used is the immobilized lipase B from Candida antarctica (commonly known as Novozym 435). researchgate.net This enzyme has demonstrated high efficacy in synthesizing a range of adipate diesters. For instance, the esterification of adipic acid and oleyl alcohol has been successfully carried out using immobilized Candida antarctica lipase in a solvent-free system. nih.govoup.com Similarly, this enzyme has been used to produce bis(2-ethylbutyl) adipate. researchgate.net

The general mechanism for lipase-catalyzed esterification is a two-step process often referred to as a Ping-Pong Bi-Bi mechanism. It involves the formation of a tetrahedral intermediate after a nucleophilic attack by a serine residue in the lipase's active site on the carboxylic acid. Subsequently, the alcohol attacks this acyl-enzyme intermediate, leading to the formation of the ester and the release of the free enzyme. researchgate.net

The choice of alcohol can range from linear or branched alcohols with 2 to 18 carbon atoms. google.com Research has been conducted on the enzymatic polycondensation of adipic acid with diols like 1,6-hexanediol (B165255), catalyzed by Novozym 435, to form polyesters. mdpi.com Furthermore, lipases exhibit high regioselectivity, for example, in preferentially catalyzing esterification at the primary hydroxyl groups of polyols like glycerol. mdpi.com This selectivity is a key advantage of enzymatic routes over chemical catalysis.

Microbial Biosynthesis of Adipate Precursors

A critical component in the synthesis of this compound is the availability of its precursor, adipic acid. Traditionally derived from petrochemical sources, there is a growing interest in producing adipic acid from renewable resources through microbial fermentation. As no natural microorganisms are known to produce adipic acid, researchers have focused on developing engineered microbes with artificial metabolic pathways for its biosynthesis. proquest.com

Several promising artificial pathways have been constructed in host organisms like Escherichia coli to produce adipic acid. proquest.commdpi.comresearchgate.netbohrium.com These pathways include:

The Reverse Adipate-Degradation Pathway (RADP): This pathway, reconstructed from Thermobifida fusca in E. coli, has shown significant potential. nih.gov It is a five-step pathway that has been the subject of optimization to achieve high titers of adipic acid, with one study reporting up to 57.6 g/L through fed-batch fermentation. nih.gov

The Muconic Acid Conversion Pathway: This route involves the biological production of precursors like cis,cis-muconic acid, which can then be chemically or enzymatically converted to adipic acid.

Other Potential Pathways: Researchers are also exploring other metabolic routes, such as the fatty acid degradation pathway, the polyketide pathway, the α-ketopimelate (AKP) pathway, and the lysine (B10760008) degradation pathway, to synthesize adipic acid. proquest.comresearchgate.net

These biocatalytic routes for producing adipic acid from renewable feedstocks like glucose represent a significant step towards a more sustainable production of adipate esters.

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the efficiency and yield of the enzymatic synthesis of adipate esters, it is crucial to optimize various reaction parameters. The kinetics of lipase-catalyzed reactions are influenced by several factors, including temperature, enzyme concentration, substrate molar ratio, agitation speed, and the presence of solvents. mdpi.com

Temperature: Lipases generally show optimal activity in a temperature range of 40°C to 60°C. mdpi.com In the synthesis of an adipate ester from adipic acid and oleyl alcohol, a temperature of 60°C was found to be optimal. nih.govoup.com While higher temperatures can increase substrate solubility and reaction rates, they can also lead to thermal denaturation of the enzyme, thereby reducing its activity and stability. researchgate.netmdpi.com

Enzyme Amount: The concentration of the lipase is a key factor. An increase in the amount of enzyme generally leads to a higher rate of esterification. However, from an economic standpoint, it is desirable to use the minimum amount of enzyme necessary to achieve a high conversion yield. oup.com For the synthesis of dioleyl adipate, a high conversion of 95.5% was achieved with a relatively low enzyme amount of 2.5% w/w. nih.govoup.com

Substrate Molar Ratio: The ratio of alcohol to adipic acid can significantly impact the reaction equilibrium and final yield. An excess of the alcohol is often used to drive the reaction towards ester formation. For the synthesis of bis(2-ethylbutyl) adipate, a 15% molar excess of the alcohol was determined to be optimal. researchgate.net

Agitation Speed: In a stirred-tank reactor, the agitation speed affects the mass transfer between the substrates and the immobilized enzyme. An optimal agitation speed ensures adequate mixing without causing shear-induced damage to the enzyme. For adipate ester synthesis in a solvent-free system, an agitation speed of 500 rpm was found to be effective. nih.govoup.com

Reaction Medium: Many lipase-catalyzed esterifications are now performed in solvent-free systems (SFS). researchgate.netnih.gov This approach offers higher volumetric productivity and avoids the environmental and safety concerns associated with organic solvents. nih.gov

Response surface methodology (RSM) is a statistical tool that has been effectively used to study the interactions between these parameters and to determine the optimal conditions for adipate ester synthesis. nih.govoup.com

Below are interactive data tables summarizing the optimized parameters from a study on the lipase-catalyzed synthesis of dioleyl adipate. nih.govoup.com

Table 1: Investigated and Optimized Parameters for Dioleyl Adipate Synthesis

| Parameter | Range Investigated | Optimal Value |

| Temperature (°C) | 35 - 75 | 60 |

| Reaction Time (min) | 30 - 480 | 438 |

| Amount of Enzyme (% w/w) | 1 - 10 | 2.5 |

| Agitation Speed (rpm) | 100 - 500 | 500 |

Table 2: Predicted vs. Actual Yield under Optimized Conditions

| Yield | Percentage (%) |

| Predicted Yield | 96.0 |

| Actual Experimental Yield | 95.5 |

Advanced Analytical Characterization and Quantification of Di 2 Hexyloxyethyl Adipate

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Identity and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For Di(2-hexyloxyethyl) adipate (B1204190), both ¹H NMR and ¹³C NMR would be essential for confirming its identity.

¹H NMR Spectroscopy : This technique would provide information on the different types of protons and their neighboring environments. The expected spectrum of Di(2-hexyloxyethyl) adipate would show characteristic signals for the protons in the hexyl chain, the ethoxy group, and the adipate backbone. By integrating the signal areas, one could confirm the ratio of these different proton groups, verifying the structure. Purity can also be assessed by identifying signals from any residual starting materials (like 2-hexyloxyethanol or adipic acid) or byproducts.

¹³C NMR Spectroscopy : This provides information on the different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester group, the carbons in the ethoxy and adipate portions, and the distinct carbons of the hexyl chain.

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Carbon Type | Predicted ¹³C Chemical Shift (ppm) |

| Adipate CH₂ (central) | ~1.6 | Adipate CH₂ (central) | ~24 |

| Adipate CH₂ (adjacent to C=O) | ~2.3 | Adipate CH₂ (adjacent to C=O) | ~34 |

| Ester Methylene (-O-CH₂-CH₂-O-) | ~3.6 | Ester Methylene (-O-CH₂-CH₂-O-) | ~68 |

| Ester Methylene (-C(=O)-O-CH₂-) | ~4.2 | Ester Methylene (-C(=O)-O-CH₂-) | ~64 |

| Hexyl Group CH₂'s | 0.9 - 1.5 | Hexyl Group CH₂'s | 14 - 32 |

| Carbonyl (C=O) | N/A | Carbonyl (C=O) | ~173 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands that confirm its identity as an aliphatic ester.

Key expected absorption bands include:

A strong, sharp peak around 1735 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of an ester.

Strong C-O stretching bands in the region of 1250-1100 cm⁻¹ , indicative of the ester linkage.

Multiple bands in the 3000-2850 cm⁻¹ region corresponding to the C-H stretching vibrations of the aliphatic (adipate and hexyloxyethyl) chains.

A prominent band around 1120 cm⁻¹ for the C-O-C stretching of the ether linkage within the hexyloxyethyl group.

The absence of a broad absorption band around 3300 cm⁻¹, which would indicate an O-H group, helps to confirm that the starting alcohol (2-hexyloxyethanol) has been fully reacted.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretch | 1750-1730 |

| C-O (Ester) | Stretch | 1300-1000 |

| C-H (Aliphatic) | Stretch | 3000-2850 |

| C-O-C (Ether) | Stretch | 1150-1085 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₂₂H₄₂O₆), the expected molecular weight is approximately 402.57 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 402 might be weak or absent due to the molecule's tendency to fragment. The fragmentation pattern would likely involve cleavage at the ester and ether linkages. Common fragmentation pathways for adipate esters produce characteristic ions that can help in structure confirmation. Expected fragments would arise from:

Loss of the hexyloxyethyl side chain.

Cleavage of the adipate backbone.

McLafferty rearrangement, a common fragmentation mechanism for esters.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas chromatography (GC) is a suitable technique for the analysis of semi-volatile compounds like adipate esters. Due to its relatively high boiling point, an appropriate GC method would require a high-temperature capillary column (e.g., a polysiloxane-based stationary phase like DB-5ms) and temperature programming.

GC-FID : For quantification, a Flame Ionization Detector (FID) can be used, which provides excellent sensitivity for organic compounds.

GC-MS : Coupling GC with a Mass Spectrometer (GC-MS) is a powerful tool for both separation and identification. As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for positive identification of this compound even in complex matrices by matching its retention time and mass spectrum with that of a known standard. For quantification in complex samples, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

| Parameter | Typical Condition |

| GC Column | 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Polysiloxane |

| Carrier Gas | Helium, ~1 mL/min |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Start at 100°C, ramp to 300°C |

| Detector | FID or Mass Spectrometer |

High-Performance Liquid Chromatography (HPLC) and Hyphenated Techniques (HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC, particularly for samples that are not suitable for high-temperature analysis.

HPLC-UV : A common setup for analyzing adipate esters is reversed-phase HPLC using a C18 column. Since adipate esters lack a strong chromophore, UV detection can be challenging and is typically performed at low wavelengths (e.g., <220 nm), where sensitivity may be limited and interference from other compounds is more likely.

HPLC-MS/MS : A more specific and sensitive approach is to couple HPLC with tandem mass spectrometry (LC-MS/MS). This technique provides excellent selectivity and very low detection limits. After separation on the HPLC column, the analyte is ionized (e.g., using electrospray ionization - ESI) and detected by the mass spectrometer. Using Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound can be monitored, allowing for highly accurate quantification even in very complex samples.

| Parameter | Typical Condition |

| HPLC Column | C18, e.g., 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV (at low wavelength), ESI-MS/MS |

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of Di(2-ethylhexyl) adipate (DEHA) in complex matrices such as food, beverages, and biological fluids presents a significant analytical challenge due to the compound's prevalence in the environment and potential for sample contamination. researchgate.net Effective sample preparation is therefore critical to remove interfering substances and concentrate the analyte prior to instrumental analysis. A variety of extraction protocols have been developed and validated for this purpose, tailored to the specific properties of the sample matrix.

Commonly employed techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.com For aqueous samples like water, liquid-solid extraction is effective, where the sample is passed through a cartridge containing a solid matrix coated with a C18 organic phase. nih.gov The adsorbed DEHA is then eluted with a solvent like dichloromethane (B109758) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

In the context of food analysis, migration tests from packaging materials often use food simulants such as distilled water, acetic acid, and ethanol. core.ac.ukepa.gov After incubation, the simulant is typically processed using SPE to isolate the target analytes. core.ac.uk For solid and fatty food matrices, more comprehensive methods are required. A method based on solvent and dispersive solid-phase extraction has been successfully used for food composite samples, including cheese, meat, and fish. nih.gov

The QuEChERS method, originally developed for pesticide residue analysis, has been adapted for extracting plasticizers like DEHA from food. mdpi.com One study successfully applied the ammonium (B1175870) formate (B1220265) version of QuEChERS to extract DEHA from fish and squid. researchgate.net This approach involves an initial extraction with a solvent, followed by a "salting-out" step and a dispersive SPE clean-up to remove matrix components like lipids and pigments. mdpi.comresearchgate.net For biological samples, a highly sensitive method utilizing a closed distillation cleanup system, where steam distillation and extraction occur simultaneously, has been developed for the analysis of adipate esters in plasma. researchgate.net This technique is effective at lowering the high blank values that can interfere with precise analysis. researchgate.net

The selection of the appropriate extraction protocol is dependent on the matrix, the required detection limits, and the available instrumentation. The table below summarizes various protocols used for DEHA extraction.

Interactive Data Table: Sample Preparation Protocols for DEHA

| Matrix | Extraction Technique | Key Parameters | Recovery (%) | Analytical Method |

|---|---|---|---|---|

| Water | Liquid-Solid Extraction | C18 bonded silica (B1680970) cartridge; Elution with dichloromethane. nih.gov | Not specified | GC-MS nih.gov |

| Food Simulants | Solid-Phase Extraction (SPE) | Incubation at 40°C for 10 days followed by SPE. core.ac.uk | Satisfactory in distilled water. core.ac.uk | GC-MS core.ac.uk |

| Fish, Squid | QuEChERS | Ammonium formate version. researchgate.net | Not specified | GC-MS researchgate.net |

| Food Composites | Solvent and Dispersive SPE | Details not specified. nih.gov | Not specified | GC-MS nih.gov |

Development of Analytical Standards and Reference Materials

The reliability and accuracy of analytical data for Di(2-ethylhexyl) adipate are fundamentally dependent on the availability and proper use of high-purity analytical standards and certified reference materials (CRMs). These materials are indispensable for instrument calibration, method validation, and quality control, ensuring that measurements are traceable and comparable across different laboratories. cpachem.com

Analytical standards for DEHA are commercially available from various suppliers and are typically characterized by a high degree of purity, often ≥99.0%, as determined by techniques like gas chromatography (GC). sigmaaldrich.com These standards are used to prepare calibration curves, which are essential for quantifying the concentration of DEHA in unknown samples. For instance, matrix-matched calibration curves have been shown to achieve high determination coefficients (R² > 0.99) for DEHA analysis in food matrices. researchgate.net

Certified Reference Materials (CRMs) play a crucial role in method validation and ensuring the accuracy of analytical results. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. cpachem.com These materials are produced under stringent quality management systems, often accredited to standards such as ISO 17034 (for Reference Material Producers) and ISO/IEC 17025 (for testing and calibration laboratories). cpachem.comcpachem.com

While CRMs specifically for DEHA in various food or environmental matrices are not as common as for other contaminants, related reference materials exist. For example, the National Institute of Standards and Technology (NIST) has produced Standard Reference Material (SRM) 2860, which is intended for validating methods for determining phthalates in polyvinyl chloride (PVC). nist.gov In the formulation of this SRM, DEHA was used as a plasticizer and solvent for the certified phthalate (B1215562) esters, demonstrating its importance in the manufacturing of polymer-based reference materials. nist.govflexvinylalliance.com The use of such SRMs allows laboratories to assess the performance of their analytical methods, including extraction efficiency and potential matrix effects. flexvinylalliance.com

The table below provides examples of standards and reference materials relevant to the analysis of DEHA.

Interactive Data Table: Analytical Standards and Reference Materials for DEHA

| Material Name | Provider/Source | Description | Certified Value/Purity | Application |

|---|---|---|---|---|

| Adipic acid-bis-2-ethylhexyl ester | CPAchem | Certified Reference Material (CRM) in neat form. cpachem.com | 99.2 +/- 0.1 % cpachem.com | Instrument calibration, method validation, preparation of working standards. cpachem.com |

| Bis(2-ethylhexyl) adipate | Multiple | Analytical standard. nih.gov | Typically ≥99.0% (GC) | General analytical use, preparation of calibrants. |

Polymer Science and Material Contributions of Di 2 Hexyloxyethyl Adipate

Role as a Chemical Additive in Polymer Systems

As a chemical additive, DHEA functions as an external plasticizer. Unlike internal plasticizers, which are chemically bound to the polymer backbone, external plasticizers like DHEA are incorporated into the polymer matrix through physical mixing. researchgate.net This allows for a high degree of formulation freedom, enabling processors to tailor the properties of the final material for a wide range of applications. researchgate.net Adipate (B1204190) esters, including DHEA, are particularly valued for their ability to improve low-temperature performance in polymers like polyvinyl chloride (PVC) compared to phthalate-based plasticizers. researchgate.net

The primary mechanism by which Di(2-hexyloxyethyl) adipate plasticizes a polymer matrix is through the disruption of intermolecular forces between polymer chains. The DHEA molecules, with their characteristic ester groups and flexible alkyl chains, position themselves between the long polymer chains. This spacing effectively reduces the polymer-polymer interactions, such as van der Waals forces, that are responsible for the rigidity of the material.

This process increases the free volume within the polymer structure, allowing the polymer chains greater mobility. Consequently, the glass transition temperature (Tg) of the polymer is lowered, which is a key indicator of plasticizer efficiency. mdpi.com A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, thereby expanding the operational temperature range of the plasticized material. mdpi.com The compatibility of DHEA with the polymer matrix is crucial for its effectiveness and to prevent migration or "blooming" to the surface. mdpi.com This compatibility is governed by the similarity in polarity and solubility parameters between the plasticizer and the polymer. researchgate.netresearchgate.net

The introduction of DHEA into a polymer formulation significantly enhances its processing characteristics. By lowering the viscosity of the polymer melt, DHEA facilitates easier and more energy-efficient processing. mdpi.com This reduction in melt viscosity is a direct result of the increased mobility of the polymer chains, allowing them to slide past one another more easily under the shear and thermal conditions of processing equipment like extruders and injection molders. specialchem.com

The improved flow characteristics can lead to several processing benefits, including:

Reduced Processing Temperatures: Lower melt viscosity allows for processing at reduced temperatures, saving energy and minimizing thermal degradation of the polymer.

Faster Fusion: Plasticizers like DHEA can accelerate the fusion rate of polymer compounds, particularly in PVC formulations. researchgate.net

| Processing Parameter | Influence of this compound |

| Melt Viscosity | Decreased |

| Glass Transition Temperature (Tg) | Decreased |

| Processing Temperature | Lowered |

| Melt Flow Rate | Increased |

| Surface Finish | Potentially Improved |

This compound in Polymer Composites and Nanocomposites

Polymer composites and nanocomposites involve the incorporation of solid fillers, such as particles or fibers, into a polymer matrix to enhance properties like stiffness, strength, or thermal stability. nih.govresearchgate.net The success of these materials hinges on the uniform dispersion of the filler and strong adhesion between the filler and the polymer matrix. nih.govmdpi.com

The addition of DHEA to a composite formulation can serve multiple purposes. As a plasticizer, it increases the flexibility of the matrix, which can improve the impact strength of the composite. More importantly, it can act as a dispersing or coupling agent. The DHEA molecules can adsorb onto the surface of the filler particles, modifying their surface energy to be more compatible with the polymer matrix. nih.gov

This improved compatibility helps to break down filler agglomerates during processing, leading to a more uniform dispersion of individual particles throughout the polymer. researchgate.netcomsol.it A finer dispersion increases the interfacial area between the filler and the matrix, maximizing the reinforcing effect. comsol.it This can lead to significant improvements in the mechanical and thermal properties of the final composite material. researchgate.net In nanocomposites, where the filler particles have at least one dimension in the nanometer range, achieving uniform dispersion is even more critical and challenging, and additives like DHEA can play a vital role in realizing the full potential of these advanced materials. nih.govmdpi.com

Reinforcement and Filler Interactions

The incorporation of fillers and reinforcements is a common practice in polymer engineering to enhance mechanical properties and reduce costs. The effectiveness of these additions is significantly influenced by the interactions between the filler, the polymer matrix, and any present additives, such as plasticizers. This compound, as a plasticizer, can modify these interactions in several ways.

The primary function of a plasticizer is to increase the free volume between polymer chains, thereby reducing intermolecular forces and increasing chain mobility. This plasticizing effect can also influence the dispersion of fillers within the polymer matrix. By reducing the viscosity of the polymer melt during processing, this compound can facilitate a more uniform distribution of fillers like calcium carbonate or silica (B1680970). A better dispersion of fillers is crucial as it prevents the formation of agglomerates, which can act as stress concentration points and detrimentally affect the mechanical performance of the composite.

Impact on Composite Material Properties

The presence of this compound in a polymer composite has a multifaceted impact on its mechanical and physical properties. The most direct effect is an increase in flexibility and a reduction in hardness, as is typical for plasticizers. This is quantified by a decrease in properties such as tensile modulus and an increase in elongation at break.

Impact strength, a measure of a material's ability to withstand sudden applied loads, is often improved by the addition of plasticizers. This compound, by increasing the mobility of the polymer chains, allows the material to absorb more energy before fracturing. In a composite material, this effect can be synergistic with the presence of certain fillers that can also act as crack arrestors.

| Property | Effect of Adipate Plasticizer Addition |

| Tensile Modulus | Decrease |

| Tensile Strength | Generally Decreases (can be complex in filled systems) |

| Elongation at Break | Increase |

| Hardness | Decrease |

| Impact Strength | Increase |

This table presents generalized trends for adipate plasticizers in polymer composites.

Mechanisms of Plasticizer Migration and Diffusion in Polymeric Materials

A critical aspect of using plasticizers in polymeric materials is their tendency to migrate over time. This migration can lead to a loss of flexibility in the polymer and potential contamination of surrounding environments. The migration and diffusion of this compound within a polymer matrix are governed by several interconnected mechanisms.

Diffusion: The fundamental process driving migration is diffusion, which is the net movement of molecules from a region of higher concentration to a region of lower concentration. In the context of a plasticized polymer, the adipate molecules are in constant random thermal motion. This movement allows them to navigate through the free volume between the polymer chains. The rate of diffusion is influenced by several factors:

Temperature: Higher temperatures increase the kinetic energy of the plasticizer molecules and the mobility of the polymer chains, leading to a higher diffusion coefficient and faster migration.

Polymer Morphology: Diffusion primarily occurs through the amorphous regions of a semi-crystalline polymer. The crystalline regions are much more densely packed, significantly hindering the movement of the plasticizer molecules.

Plasticizer Molecular Size: Larger molecules, such as this compound with its relatively long alkyl chains, generally have lower diffusion coefficients compared to smaller plasticizer molecules.

Migration to the Surface (Blooming/Exudation): When the concentration of the plasticizer at the surface of the polymer is depleted, either through evaporation or absorption by a contacting medium, a concentration gradient is established. This gradient drives the diffusion of more plasticizer molecules from the bulk of the material to the surface. This phenomenon is often referred to as "blooming" or "exudation."

Environmental Factors: The rate of migration is significantly affected by the surrounding environment. Contact with liquids, particularly non-polar solvents, can accelerate the extraction of the plasticizer from the polymer matrix. For instance, the migration of a similar compound, Di(2-ethylhexyl) adipate (DEHA), from PVC has been shown to be influenced by the fat content of contacting foodstuffs nih.govresearchgate.net.

The following table provides illustrative data on the migration of Di(2-ethylhexyl) adipate (DEHA) from PVC film into cheese, demonstrating the influence of the contacting medium. It is anticipated that this compound would exhibit similar migration behavior.

| Contacting Foodstuff (Cheese) | Storage Time (hours) | DEHA Migration (mg/kg) |

| Kefalotyri | 240 | 345.4 |

| Edam | 240 | 222.5 |

| Feta | 240 | 133.9 |

Data sourced from studies on Di(2-ethylhexyl) adipate (DEHA) migration from PVC film nih.govresearchgate.net.

Understanding these mechanisms is crucial for predicting the long-term performance of materials plasticized with this compound and for developing strategies to mitigate its migration, such as the use of higher molecular weight plasticizers or surface treatments of the polymer.

Environmental Fate and Degradation Mechanisms of Di 2 Hexyloxyethyl Adipate

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes, primarily hydrolysis and photodegradation, that break down the chemical structure of Di(2-hexyloxyethyl) adipate (B1204190).

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For esters like Di(2-hexyloxyethyl) adipate, this process involves the cleavage of the ester linkages, yielding adipic acid and 2-hexyloxyethanol. The rate of this reaction is significantly influenced by pH and temperature.

Ester hydrolysis can be catalyzed by both acids and bases. In alkaline conditions, the hydrolysis of esters, known as saponification, is typically a second-order reaction—first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org This process is generally irreversible because the resulting carboxylate ion is resonance-stabilized. epa.gov Studies on similar long-chain adipate esters, such as bis(2-ethylhexyl) adipate (DEHA), have shown that they are susceptible to hydrolysis under alkaline conditions. chemrxiv.org The rate of hydrolysis is also affected by the compound's structure; factors like the length and branching of the alkyl chains can influence the accessibility of the ester bond to nucleophilic attack by a water molecule or hydroxide ion. nih.gov For long-chain esters, factors such as their orientation and dispersion in an aqueous medium can also affect the hydrolysis rate. nih.gov

Table 1: Factors Influencing Hydrolytic Degradation of Adipate Esters

| Factor | Influence on Hydrolysis Rate | Mechanism |

|---|---|---|

| pH | Rate increases significantly in acidic or alkaline conditions compared to neutral pH. | Acid or base catalysis of ester bond cleavage. chemrxiv.orgepa.gov |

| Temperature | Rate increases with increasing temperature. | Provides the necessary activation energy for the reaction. |

| Molecular Structure | Longer or more branched alcohol chains can decrease the rate. | Steric hindrance can limit access to the carbonyl carbon. nih.gov |

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Plasticizers like adipate esters present in surface waters or on terrestrial surfaces can undergo photodegradation. This process often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). gdut.edu.cn

The photodegradation of organic compounds in aquatic environments can be initiated by the absorption of UV light, leading to the formation of excited-state molecules. These molecules can then react with oxygen to produce ROS. These radicals are powerful oxidizing agents that can attack the adipate ester molecule, leading to the cleavage of ester bonds and the oxidation of the alkyl chains. While specific studies on this compound are limited, research on other plasticizers has shown that UV irradiation can lead to the formation of radicals that initiate degradation. gdut.edu.cn The presence of photosensitizers in the environment, such as humic acids or certain minerals, can accelerate this process.

Biotic Degradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms and is a primary pathway for the removal of adipate esters from the environment.

A wide range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade adipate esters. nih.govasm.org Fungi are considered to play a significant role in the decomposition of polyesters in soil ecosystems, as their biomass often exceeds that of bacteria. nih.govresearchgate.netbohrium.com The ability to degrade these compounds is widespread among various microbial species. asm.org

Table 2: Microorganisms Involved in the Degradation of Adipate and Other Ester Plasticizers

| Microorganism Type | Genera | Role in Degradation |

|---|---|---|

| Bacteria | Rhodococcus | Capable of hydrolyzing ester bonds and metabolizing the resulting alcohol and acid components. nih.govresearchgate.net |

| Pseudomonas | Utilizes adipate esters as a carbon source for growth. asm.org | |

| Fungi | Aspergillus | Commonly isolated from degraded plastics and shows the ability to grow on adipate esters. asm.org |

The metabolic pathway for adipate diesters is generally initiated by the enzymatic hydrolysis of one ester bond to form a monoester intermediate and an alcohol. The monoester is then further hydrolyzed to adipic acid and another molecule of the alcohol. nih.gov

For this compound, the proposed initial degradation steps would be:

First Hydrolysis: this compound is hydrolyzed to form Mono(2-hexyloxyethyl) adipate and 2-hexyloxyethanol.

Second Hydrolysis: Mono(2-hexyloxyethyl) adipate is hydrolyzed to yield adipic acid and another molecule of 2-hexyloxyethanol.

Following these initial steps, the resulting intermediates, adipic acid and 2-hexyloxyethanol, are further metabolized by microorganisms through central metabolic pathways. Adipic acid can be broken down via beta-oxidation. The alcohol, 2-hexyloxyethanol, would likely be oxidized to its corresponding aldehyde and then to a carboxylic acid before entering further metabolic cycles. Studies on the degradation of the similar plasticizer Di(2-ethylhexyl) adipate (DEHA) by Rhodococcus rhodochrous have confirmed the release of the alcohol component (2-ethylhexanol) and its subsequent oxidation. nih.gov

The key enzymes responsible for the initial steps of adipate ester biodegradation are carboxylesterases, which include both esterases and lipases. mdpi.comnih.gov These enzymes belong to the family of hydrolases and catalyze the cleavage of ester bonds. monash.edu

Esterases (EC 3.1.1.1) typically hydrolyze water-soluble esters with short-chain fatty acids. researchgate.netscielo.br

Lipases (EC 3.1.1.3) preferentially act on water-insoluble esters, such as triglycerides with long-chain fatty acids. researchgate.netscielo.br They exhibit a phenomenon known as interfacial activation, where their catalytic activity significantly increases at an oil-water interface. nih.gov

Given the long ether-alcohol chains of this compound, it is likely that lipases play a crucial role in its initial hydrolysis, as the lipophilicity of the substrate is a key factor in the activity of these enzymes. nih.gov Extracellular lipases secreted by fungi are known to be effective in hydrolyzing the ester bonds of polyesters. nih.gov Once the diester is hydrolyzed into the more water-soluble adipic acid and 2-hexyloxyethanol, other intracellular enzymes can continue the degradation process.

Environmental Distribution and Partitioning Behavior

No specific data on the environmental distribution and partitioning behavior of this compound was found. This includes a lack of information on its tendency to move between environmental compartments such as water, soil, air, and biota.

There is no available research data detailing the sorption characteristics of this compound to sediment and soil. Key parameters used to describe this behavior, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been determined for this specific compound in the available literature. Understanding sorption is critical for predicting a chemical's mobility and bioavailability in terrestrial and aquatic environments.

While this compound is listed in bibliographies of reports related to air toxics, and references in toxicological indices suggest that information on its volatilization may exist, the actual data and research findings are not available in the public domain. epa.govepa.govepa.gov Reports from the U.S. Environmental Protection Agency (EPA) mention the compound in the context of potential volatilization from hazardous waste sites, but the specific studies and their results could not be accessed. epa.govepa.gov Without physicochemical data such as vapor pressure and Henry's Law constant, it is not possible to assess its potential for atmospheric transport.

Ecotoxicological Modeling and Environmental Risk Assessment Frameworks

No information was found regarding the use of this compound in ecotoxicological modeling or its inclusion in specific environmental risk assessment frameworks. Such assessments rely on a foundational set of data including persistence, bioaccumulation potential, and toxicity (PBT), none of which are available for this compound in the reviewed sources.

Computational and Theoretical Studies on Di 2 Hexyloxyethyl Adipate

Molecular Modeling of Structural Conformations and Dynamics

Molecular modeling, particularly through molecular dynamics (MD) simulations, is employed to investigate the three-dimensional structures and dynamic movements of molecules like Di(2-hexyloxyethyl) adipate (B1204190). These simulations provide a view of how the molecule flexes, folds, and changes shape over time, which is fundamental to its physical properties and interactions.

Key Parameters from Molecular Dynamics Simulations:

| Parameter | Description | Relevance to Di(2-hexyloxyethyl) adipate |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule. | A larger radius of gyration can correlate with increased plasticizing efficiency. researchgate.net |

| End-to-End Distance | The distance between the two ends of the flexible ester chains. | Indicates the extent of molecular folding and flexibility. |

| Dihedral Angle Distribution | The statistical distribution of torsion angles along the molecule's backbone. | Reveals the most stable (low-energy) conformations of the ester chains. |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Used to understand the local structure and packing of molecules in a liquid state. |

These simulations can be performed at various temperatures to understand how thermal energy affects the molecule's dynamics and conformational flexibility, which is critical for its performance as a plasticizer across a range of operating conditions. mdpi.com

Simulation of Intermolecular Interactions within Polymer Systems

When this compound is used as a plasticizer, its primary role is to integrate into a polymer matrix, such as polyvinyl chloride (PVC), to increase flexibility. The effectiveness of a plasticizer is determined by its intermolecular interactions with the polymer chains. mdpi.com MD simulations are a key tool for studying these interactions at the atomic level.

Simulations can model a system containing multiple polymer chains and molecules of this compound. By analyzing the interactions, researchers can calculate the binding energy between the plasticizer and the polymer. A strong, favorable binding energy indicates good miscibility and compatibility. The volume and structure of the plasticizer molecule, particularly the size and branching of its alkyl chains, govern these interactions. mdpi.com For this compound, the ether linkages and hexyloxy groups are expected to form van der Waals and dipole-dipole interactions with the polar groups on PVC chains.

Studies on similar adipate esters show that a branched structure can enhance solubility and lower the dissolution temperature within the polymer matrix. mdpi.com The linear nature of the hexyloxyethyl chains in this compound would be a key factor in its interaction profile, influencing the final mechanical properties of the plasticized material. researchgate.net Simulations can predict how the plasticizer molecules position themselves between polymer chains, effectively pushing them apart and allowing them to slide past one another, which is the mechanism of plasticization.

Quantum Chemical Calculations for Reaction Mechanisms and Degradation Pathways

Quantum chemical calculations, often using Density Functional Theory (DFT), provide a highly detailed understanding of electronic structure, allowing for the investigation of chemical reactions. mdpi.com This methodology can be applied to predict the likely degradation pathways of this compound in various environments.

The primary degradation route for esters is hydrolysis, where the ester bond is broken to form adipic acid and 2-hexyloxyethanol. Quantum chemical modeling can calculate the activation energy for this reaction, indicating how readily it will occur. The calculations involve modeling the reactant molecule, the transition state, and the final products. A lower activation energy suggests a faster reaction rate.

Furthermore, these calculations can elucidate oxidative degradation pathways. By modeling the interaction of the adipate with reactive oxygen species, researchers can identify which bonds are most likely to break and what intermediate products might form. rsc.org For instance, a study on the biodegradation of a similar plasticizer, di(2-ethylhexyl) phthalate (B1215562) (DEHP), used quantum chemical modeling to propose a degradation pathway based on the intermolecular flow of electrons in the identified intermediates. researchgate.net A similar approach could map the enzymatic or chemical breakdown of this compound, predicting the formation of metabolites and assessing their potential persistence or toxicity.

Prediction of Environmental Partitioning and Fate Parameters

Computational models are essential for predicting how a chemical like this compound will behave if released into the environment. These models estimate its distribution (partitioning) among different environmental compartments like air, water, soil, and biota. researchgate.net

Once key physicochemical parameters are predicted, they can be used as inputs for environmental fate models. researchgate.net Multimedia compartmental models, for example, use mass balance equations to simulate the transport, transfer, and degradation of a chemical across an integrated system of environmental media. mdpi.com These models can predict the chemical's persistence, its potential for long-range transport, and its predicted environmental concentration (PEC) under specific release scenarios.

Predicted Environmental Parameters for Adipate Esters:

| Parameter | Definition | Predicted Trend for this compound | Computational Method |

| Log Kow | Octanol-Water Partition Coefficient | High; indicating lipophilicity and potential for bioaccumulation. | SMD, COSMO-RS, XlogP3 nih.govnih.gov |

| Water Solubility | The maximum amount of the chemical that can dissolve in water. | Low; due to its large nonpolar structure. | Quantitative Structure–Property Relationship (QSPR) models |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Low; due to its high molecular weight. | QSPR models |

| Biodegradation Rate | The rate at which the chemical is broken down by microorganisms. | Moderate; ester bonds are susceptible to hydrolysis, but the overall size may slow the process. mdpi.com | Group contribution methods, predictive degradation models |

Development of Structure-Property Relationships for Adipate Esters

Structure-Property Relationships (SPRs) are fundamental to designing effective and safe chemicals. For adipate esters used as plasticizers, extensive research has established clear links between their molecular structure and their performance properties. mdpi.commdpi.com

The primary structural variables for adipate esters include the length and branching of the alcohol-derived side chains. Computational studies, complemented by experimental data, have elucidated these relationships.

Chain Length: Longer, linear alkyl chains generally increase plasticizing efficiency by providing greater separation between polymer chains. This leads to a lower glass transition temperature (Tg) for the polymer, making it more flexible at lower temperatures. mdpi.com

Branching: Branching in the side chains can affect compatibility. While some branching can improve solubility in the polymer, extensive branching may hinder the molecule's ability to effectively intercalate between polymer chains. mdpi.com

Functional Groups: The presence of functional groups, like the ether linkages in this compound, influences polarity and intermolecular interactions. These ether groups can improve compatibility with moderately polar polymers like PVC.

These relationships allow for the targeted design of new plasticizers. For instance, if higher thermal stability is required, an adipate with a higher molecular weight might be synthesized. If improved low-temperature flexibility is the goal, an ester with more effective linear side chains would be chosen. nih.gov

Table of Structure-Property Relationships for Adipate Plasticizers:

| Structural Feature | Effect on Property | Rationale |

| Increased Alkyl Chain Length | Increases plasticizing efficiency; lowers Tg. | Provides more effective shielding between polymer chains, increasing free volume. mdpi.com |

| Branched Alkyl Chains | Can improve compatibility and solubility. | The branched structure disrupts polymer chain packing and can lower dissolution temperatures. mdpi.com |

| Presence of Ether Linkages | Increases polarity; can improve compatibility with polar polymers. | Allows for dipole-dipole interactions with polymer chains like PVC. |

| Higher Molecular Weight | Decreases volatility; increases permanence and thermal stability. | Stronger intermolecular forces reduce the tendency of the plasticizer to evaporate or migrate. |

| Aromatic Groups in Side Chain | Decreases plasticizing efficiency compared to aliphatic counterparts. | Increased rigidity and steric hindrance reduce flexibility. mdpi.com |

Derivatization Chemistry and Chemical Modifications of Di 2 Hexyloxyethyl Adipate

Synthetic Approaches for Functional Group Alteration

Functional group alteration of Di(2-hexyloxyethyl) adipate (B1204190) primarily involves reactions targeting the ester linkages. These transformations can modify the compound's polarity, reactivity, and molecular weight.

Transesterification: This is a key method for altering the alcohol portion of the ester. In the context of Di(2-hexyloxyethyl) adipate, the 2-hexyloxyethanol moieties can be exchanged with other alcohols in the presence of a catalyst (acid, base, or enzymatic). This reaction is an equilibrium process, and driving it towards the desired product often requires using a large excess of the new alcohol or removing the displaced 2-hexyloxyethanol from the reaction mixture. For instance, reaction with a diol could lead to the formation of oligoesters or polyesters, effectively increasing the molecular weight and permanency of the plasticizer.

Hydrolysis: The ester bonds can be cleaved through hydrolysis under acidic or basic conditions to yield adipic acid and 2-hexyloxyethanol. This reaction is often the first step in a multi-step derivatization process. The resulting carboxylic acid and alcohol can then be subjected to a wide range of subsequent chemical modifications that would not have been possible with the original ester.

Reduction: The ester groups of this compound can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert the adipate ester into two different alcohol molecules: 1,6-hexanediol (B165255) (from the adipic acid core) and 2-hexyloxyethanol (from the side chains). More sophisticated catalytic systems involving silanes and Lewis acids have also been explored for the selective reduction of esters to ethers, which could potentially transform the ester groups into ether linkages under specific conditions. arkat-usa.orgacs.org

Ether Linkage Modification: While the ether bonds within the 2-hexyloxyethyl side chains are generally stable, they can be cleaved or transformed under specific, often harsh, reaction conditions. Advanced catalytic methods, such as copper-mediated oxidation, have been shown to convert complex ethers into esters, suggesting that targeted modification of the ether group is possible, although it is a less common approach for this class of compounds. nih.gov

| Reaction Type | Reagents/Catalysts | Primary Products | Purpose of Modification |

| Transesterification | Other alcohols (e.g., diols, functional alcohols), Acid/Base/Enzyme catalyst | New adipate esters, 2-hexyloxyethanol | Change plasticizer properties, introduce new functional groups |

| Hydrolysis | H₂O, Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Adipic acid, 2-hexyloxyethanol | Generate reactive intermediates for further derivatization |

| Ester Reduction | Strong reducing agents (e.g., LiAlH₄) | 1,6-Hexanediol, 2-hexyloxyethanol | Synthesis of diols for use as monomers or chemical intermediates |

Introduction of Chromophores or Fluorophores for Enhanced Analytical Detection

This compound lacks inherent chromophoric or fluorophoric properties, making it difficult to detect and quantify using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. To overcome this limitation, a chromophore (a light-absorbing group) or a fluorophore (a fluorescence-emitting group) can be chemically attached to the molecule.

This labeling process typically involves a two-step approach:

Generation of a reactive site: The adipate is first hydrolyzed to unmask the carboxylic acid groups of adipic acid and the terminal hydroxyl group of 2-hexyloxyethanol.

Coupling with a labeling reagent: A derivatizing agent containing a chromophore or fluorophore is then reacted with one of these newly available functional groups.

For the carboxylic acid groups of the adipic acid backbone, reagents that target acids can be used. For the hydroxyl group of 2-hexyloxyethanol, alcohol-derivatizing agents are employed. Examples of fluorescent tags (fluorophores) used for labeling include dansyl chloride, 4-nitrobenzo-2-oxa-1,3-diazole (NBD) derivatives, and pyrene-based reagents. google.comthermofisher.com These reagents react with hydroxyl or carboxyl functional groups to form stable, highly detectable ester or ether linkages. The choice of label depends on the desired spectroscopic properties (e.g., excitation and emission wavelengths) and the requirements of the analytical method.

| Target Functional Group (Post-Hydrolysis) | Labeling Reagent Class | Example Fluorophore | Resulting Linkage | Detection Method |

| Carboxylic Acid (from Adipic Acid) | Fluorescent Amines (with coupling agent) | Dansyl cadaverine | Amide | HPLC-Fluorescence |

| Carboxylic Acid (from Adipic Acid) | Fluorescent Alcohols (via esterification) | Pyrenemethanol | Ester | HPLC-Fluorescence |

| Hydroxyl (from 2-Hexyloxyethanol) | Fluorescent Acyl Halides | Dansyl chloride | Ester | HPLC-Fluorescence |

| Hydroxyl (from 2-Hexyloxyethanol) | Fluorescent Isocyanates | NBD-NCO | Carbamate | HPLC-Fluorescence |

Chemical Modification for Targeted Applications (e.g., polymerizable derivatives)

Modifying this compound to include reactive functional groups can transform it from a passive additive into an active component for creating advanced materials. A key example is the development of polymerizable derivatives, which can be covalently incorporated into a polymer network.

Synthesis of Polymerizable Derivatives: A common strategy to make the plasticizer polymerizable is to introduce a vinyl group, such as a methacrylate (B99206) moiety. This can be achieved through a transesterification reaction between this compound and a functional monomer like 2-hydroxyethyl methacrylate (HEMA). jocpr.comscirp.org In this reaction, the hydroxyl group of HEMA acts as a nucleophile, displacing 2-hexyloxyethanol to form a new adipate ester terminated with methacrylate groups.

The resulting molecule, an "adipate dimethacrylate," contains polymerizable carbon-carbon double bonds at its termini. When included in a polymer formulation, this derivative can co-polymerize with other monomers (like methyl methacrylate or styrene) via free-radical polymerization. nih.gov This covalent bonding permanently locks the plasticizer into the polymer matrix, which can significantly reduce migration, improve material permanence, and enhance thermal stability.

Synthesis of Bi-functional Additives: Another targeted modification involves converting the adipate ester into a multi-functional additive. For example, drawing from research on similar polyol adipate esters, it is conceivable to first perform a partial transesterification of this compound with a polyol like mannitol (B672) or sorbitol. uni-halle.de The remaining hydroxyl groups on the polyol moiety could then be reacted with a metal acetate, such as zinc acetate, through an alcoholysis reaction. This would create a metal alkoxide complex, yielding a bi-functional molecule that could act as both a secondary plasticizer and a thermal stabilizer for polymers like PVC.

| Target Application | Modification Strategy | Key Reagent | Introduced Functional Group | Benefit |

| Polymerizable Plasticizer | Transesterification | 2-Hydroxyethyl methacrylate (HEMA) | Methacrylate | Covalent bonding to polymer, reduced migration |

| Polymeric Plasticizer | Transesterification / Esterification | Diols (e.g., Ethylene Glycol) | Ester linkages to extend chain | Increased molecular weight, lower volatility |

| Bi-functional Stabilizer/Plasticizer | Transesterification followed by Alcoholysis | Polyol (e.g., Mannitol), Metal Acetate (e.g., Zinc Acetate) | Metal Alkoxide | Provides both plasticization and thermal stabilization |

Advanced Research Perspectives and Emerging Areas

Bio-based and Sustainable Production Routes for Adipate (B1204190) Esters

The imperative for sustainable chemical production has spurred significant research into bio-based alternatives for traditionally petroleum-derived compounds like adipate esters. The focus of these efforts is twofold: developing renewable feedstocks for the precursor, adipic acid, and employing environmentally benign catalytic processes for the subsequent esterification.

Traditionally, adipic acid is synthesized from fossil fuels through a multi-step process that is energy-intensive and contributes to greenhouse gas emissions. biorxiv.org A paradigm shift towards sustainability involves the utilization of renewable biomass as a starting material. Lignocellulosic biomass, inedible plant matter, is a promising and abundant feedstock that can be converted into key chemical intermediates. uu.nl One prominent pathway involves the conversion of sugars, such as glucose derived from biomass, into adipic acid through fermentation and subsequent chemical or enzymatic conversions. researchgate.net For instance, a "totally green process" can utilize waste materials as substrates for fermentation to produce adipic acid. biorxiv.org Among various strategies, the reverse adipate degradation pathway (RADP) in engineered E. coli has shown high efficiency. researchgate.net

Once bio-based adipic acid is obtained, the next step is its esterification with alcohols to produce adipate esters. Here, enzymatic catalysis, particularly using lipases, has emerged as a highly effective and sustainable alternative to conventional chemical catalysts. biorxiv.orgmdpi.com Immobilized lipases, such as those from Candida antarctica (Novozym 435), are often employed due to their high activity, selectivity, and reusability. biorxiv.orgmdpi.com These enzymatic reactions can be conducted under mild conditions and often in solvent-free systems, which significantly reduces the environmental footprint of the process. biorxiv.orgmdpi.com For the synthesis of adipate esters, operating under vacuum conditions has been shown to enhance the conversion rate, potentially reaching 100 mol%. biorxiv.org This method not in the least minimizes waste but also simplifies the purification of the final product. biorxiv.org

The following table summarizes different bio-based production routes for adipate esters, highlighting the feedstock, conversion method, and key advantages.

| Feedstock | Precursor | Conversion Method | Key Advantages |

| Lignocellulosic Biomass | Glucose | Fermentation (e.g., using engineered E. coli) followed by chemo-catalytic or enzymatic conversion to adipic acid. | Utilizes non-food biomass, potentially reducing competition with food sources and lowering carbon footprint. uu.nl |

| Waste Materials | Sugars/Organic Acids | Fermentation (e.g., reverse adipate degradation pathway) to produce adipic acid. | Valorizes waste streams, contributing to a circular economy. High yields have been reported. researchgate.net |

| Bio-based Adipic Acid | Adipic Acid | Enzymatic esterification with bio-based alcohols using immobilized lipases (e.g., Candida antarctica lipase). | High specificity, mild reaction conditions, reduced byproducts, and catalyst reusability. biorxiv.orgmdpi.com |

These advancements in biotechnology and green chemistry are paving the way for the economically viable and environmentally sustainable production of adipate esters like Di(2-hexyloxyethyl) adipate, reducing the reliance on finite fossil resources.

Integration into Novel Polymer Architectures and Smart Materials

This compound, as a member of the adipate ester family, holds significant potential for integration into novel polymer architectures and the development of smart materials. Adipate esters are well-established as primary plasticizers, particularly for polyvinyl chloride (PVC), enhancing its flexibility and workability. biorxiv.orgmdpi.com The specific structure of this compound, with its ether linkages and alkyl chains, can impart unique properties to the polymer matrix it is incorporated into.

In the realm of novel polymer architectures, the incorporation of functional plasticizers like this compound can lead to materials with tailored properties. For instance, the flexibility and thermal stability it provides can be crucial in the design of advanced polymeric materials for a range of applications. Research into functionalized polyesters has demonstrated that the incorporation of specific monomers can introduce desired functionalities. mdpi.com While direct studies on this compound in this context are limited, the principles of polymer design suggest its potential in creating co-polymers with unique thermal and mechanical properties.

A particularly exciting area of research is the development of "smart" or "intelligent" materials that can respond to external stimuli such as temperature, pH, light, or electric and magnetic fields. researchgate.netchobotix.cz These materials often rely on changes in their molecular structure or conformation to exhibit a macroscopic response. chobotix.cz Plasticizers can play a crucial role in modulating these responses by influencing the mobility of polymer chains.

For example, in thermoresponsive polymers, the plasticizer can affect the lower critical solution temperature (LCST) or upper critical solution temperature (UCST), the temperatures at which the polymer undergoes a phase transition in a solvent. By carefully selecting the plasticizer, it may be possible to fine-tune the temperature at which a smart material actuates or changes its properties. Similarly, in shape-memory polymers, which can recover their original shape from a deformed state upon triggering by an external stimulus, plasticizers can influence the glass transition temperature (Tg), a key parameter governing the shape-memory effect. The integration of this compound could potentially be explored in such systems to tailor their thermo-responsive behavior. nih.gov

The table below outlines potential applications of this compound in novel polymer systems.

| Polymer System | Potential Role of this compound | Desired Outcome |

| Advanced PVC Formulations | Primary plasticizer | Enhanced flexibility, low-temperature performance, and potentially reduced migration compared to traditional plasticizers. |

| Thermoresponsive Polymers | Modifier of phase transition temperature | Precise control over the temperature at which the material exhibits a change in properties (e.g., solubility, shape). frontiersin.org |

| Shape-Memory Polymers | Tuning of glass transition temperature (Tg) | Optimization of the shape recovery process and the temperature at which it occurs. nih.gov |

| Stimuli-Responsive Hydrogels | Modulator of swelling/deswelling behavior | Control over the rate and extent of response to stimuli like pH or temperature. rsc.org |

Further research is needed to fully explore the potential of this compound in these advanced applications. However, based on the known functions of adipate esters and the principles of polymer science, it represents a promising candidate for the development of next-generation functional and smart materials.

Methodological Advancements in Environmental Monitoring and Remediation Technologies

The widespread use of adipate esters as plasticizers has led to their presence in various environmental compartments, necessitating advanced methods for their monitoring and remediation. nih.govwho.int this compound, like other plasticizers, can be released into the environment during its production, use, and disposal. nih.gov

Environmental Monitoring:

Accurate and sensitive analytical techniques are crucial for detecting and quantifying this compound in complex environmental matrices such as water, soil, and biota. The primary analytical method for the determination of adipate esters is gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov This technique offers high selectivity and sensitivity, allowing for the reliable identification and quantification of the target compound even at low concentrations.

Recent advancements in sample preparation have significantly improved the efficiency and accuracy of environmental monitoring. These include:

Solid-Phase Extraction (SPE): This technique is commonly used to extract and pre-concentrate adipate esters from aqueous samples, leading to cleaner extracts and lower detection limits. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that is simple, rapid, and can be used for both water and air sampling. It is particularly useful for on-site analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for the extraction of plasticizers from various solid and liquid samples.

The following table summarizes advanced analytical methods for the detection of adipate esters in the environment.

| Analytical Technique | Sample Preparation | Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | High sensitivity and selectivity, definitive identification. nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct injection, SPE | Suitable for less volatile and thermally labile compounds. |

| Solid-Phase Microextraction (SPME)-GC-MS | SPME | Solvent-free, rapid, suitable for on-site analysis. |

Remediation Technologies:

Due to concerns about the potential environmental impact of plasticizers, research has focused on developing effective remediation technologies. Bioremediation, which utilizes microorganisms to degrade contaminants, is a promising and environmentally friendly approach. nih.gov Studies have shown that certain bacteria and fungi can metabolize adipate esters, breaking them down into less harmful substances. who.int

Advanced Oxidation Processes (AOPs) represent another powerful tool for the degradation of persistent organic pollutants, including adipate esters. AOPs involve the generation of highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds. Common AOPs include:

Ozonation

Fenton and photo-Fenton processes

Photocatalysis using semiconductors like titanium dioxide (TiO2)

Sonolysis (ultrasound-induced degradation)

The combination of bioremediation and AOPs in a sequential or integrated manner can also be a highly effective strategy for the complete mineralization of adipate esters in contaminated environments. nih.gov Research in this area is ongoing to optimize these technologies for real-world applications and to ensure their cost-effectiveness and sustainability. researchgate.net

Theoretical Insights into Molecular Interactions and Predictive Modeling

Theoretical and computational approaches are increasingly being employed to gain a deeper understanding of the molecular interactions of plasticizers like this compound and to predict their behavior and properties. These methods offer a cost-effective and time-efficient alternative to extensive experimental studies, providing valuable insights for the design of new and improved materials.

Molecular Modeling and Simulations:

Molecular dynamics (MD) simulations are a powerful tool for investigating the interactions between plasticizer molecules and polymer chains at the atomic level. By simulating the movement of atoms and molecules over time, MD can provide detailed information about:

Compatibility and Miscibility: MD simulations can predict the compatibility of a plasticizer with a polymer by calculating the interaction energies and analyzing the mixing behavior at the molecular level.

Plasticizing Mechanism: These simulations can elucidate how plasticizer molecules intercalate between polymer chains, increasing free volume and enhancing chain mobility, which leads to increased flexibility.

Diffusion and Migration: MD can be used to predict the diffusion coefficient of the plasticizer within the polymer matrix, which is crucial for assessing its potential for migration out of the material.

Quantitative Structure-Property Relationship (QSPR) Modeling:

QSPR is a computational method that aims to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. In the context of plasticizers, QSPR models can be developed to predict key performance indicators such as:

Plasticizing efficiency

Volatility

Migration resistance

Thermal stability

These models are built using a dataset of compounds with known properties and a set of molecular descriptors that quantify various aspects of the chemical structure. Once a reliable QSPR model is established, it can be used to screen virtual libraries of candidate plasticizer molecules and identify those with the most desirable properties before they are synthesized and tested in the laboratory.

The table below highlights the application of theoretical and predictive modeling in the study of adipate esters.

| Modeling Technique | Application | Predicted Properties |